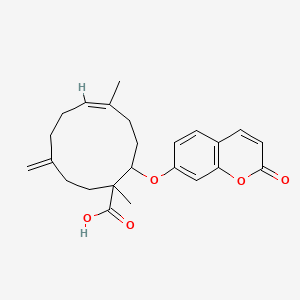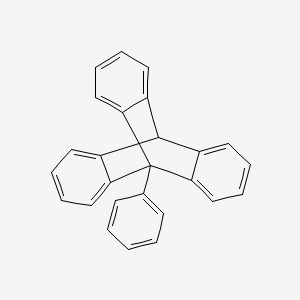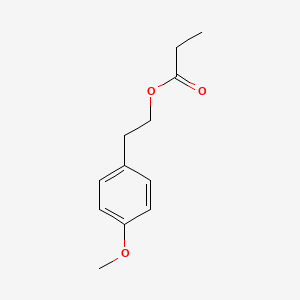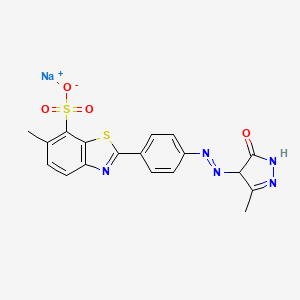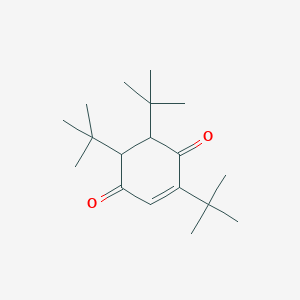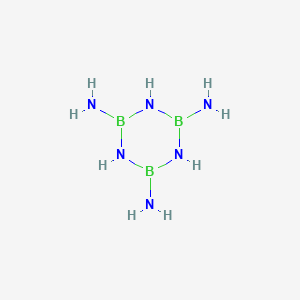
Gallium;manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium manganese is a compound formed by the combination of gallium and manganese Gallium is a post-transition metal with the atomic number 31, known for its low melting point and unique properties Manganese, on the other hand, is a transition metal with the atomic number 25, known for its hardness and brittleness
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gallium manganese compounds can be synthesized through various methods. One common method involves the coprecipitation of gallium and manganese salts, followed by annealing. For instance, manganese-gallium samples with cation ratios of manganese to gallium (1:2, 1.5:1.5, and 2:1) can be synthesized by coprecipitation and subsequent annealing in air at temperatures ranging from 600°C to 1200°C . The annealing process leads to the formation of different phases, including spinels and simple oxides.
Industrial Production Methods: Industrial production of gallium manganese compounds typically involves high-temperature processes and precise control of reaction conditions. The use of advanced techniques such as powder X-ray diffraction (XRD), transmission electron microscopy (TEM), and Brunauer-Emmett-Teller (BET) methods helps in characterizing the physicochemical properties of the synthesized compounds .
Análisis De Reacciones Químicas
Types of Reactions: Gallium manganese compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, gallium reacts with chlorine gas to form gallium trichloride, while manganese can form various oxides depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of gallium manganese compounds include chlorine gas, bromine, and iodine. The reactions typically occur under controlled temperatures and pressures to ensure the formation of desired products .
Major Products Formed: The major products formed from the reactions of gallium manganese compounds include gallium trichloride, gallium bromide, and gallium iodide. These products have significant applications in various fields, including electronics and materials science .
Aplicaciones Científicas De Investigación
Gallium manganese compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts and in the synthesis of advanced materials. In biology and medicine, gallium compounds have shown promise as antimicrobial agents due to their ability to mimic iron and disrupt bacterial metabolism . Additionally, gallium manganese compounds are used in the development of semiconductors and other electronic devices .
Mecanismo De Acción
The mechanism of action of gallium manganese compounds involves the replacement of iron in redox enzymes, effectively inhibiting bacterial growth by targeting multiple iron/heme-dependent biological processes . This unique mechanism makes gallium manganese compounds effective antimicrobial agents and highlights their potential in medical applications.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to gallium manganese include gallium arsenide, gallium phosphide, and gallium antimonide. These compounds share some properties with gallium manganese, such as their semiconducting properties and applications in electronics .
Uniqueness: What sets gallium manganese apart from these similar compounds is its unique combination of properties from both gallium and manganese
Propiedades
Fórmula molecular |
GaMn |
|---|---|
Peso molecular |
124.661 g/mol |
Nombre IUPAC |
gallium;manganese |
InChI |
InChI=1S/Ga.Mn |
Clave InChI |
VFLRPJJARDQRAC-UHFFFAOYSA-N |
SMILES canónico |
[Mn].[Ga] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)

